molecular formula C26H28N8O6S3 B11446784 N-{[4-(2-Methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide

N-{[4-(2-Methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B11446784
M. Wt: 644.8 g/mol
InChI Key: UFXHBBFSHKXFQU-UHFFFAOYSA-N
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Description

N-{[4-(2-Methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as methoxyphenyl, thiadiazolyl, triazolyl, morpholine, and sulfonyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-Methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiadiazole Ring: This step involves the reaction of appropriate precursors under specific conditions to form the thiadiazole ring.

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives.

    Coupling Reactions: The methoxyphenyl and morpholine-4-sulfonyl groups are introduced through coupling reactions using suitable reagents and catalysts.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-Methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-{[4-(2-Methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(2-Methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-2-(((2-(1-Naphthylmethylene)hydrazino)(oxo)ac)amino)benzamide
  • N-(4-Methylphenyl)-2-(((2-(1-Naphthylmethylene)hydrazino)(oxo)ac)amino)benzamide

Uniqueness

N-{[4-(2-Methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H28N8O6S3

Molecular Weight

644.8 g/mol

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C26H28N8O6S3/c1-17-29-31-25(42-17)28-23(35)16-41-26-32-30-22(34(26)20-5-3-4-6-21(20)39-2)15-27-24(36)18-7-9-19(10-8-18)43(37,38)33-11-13-40-14-12-33/h3-10H,11-16H2,1-2H3,(H,27,36)(H,28,31,35)

InChI Key

UFXHBBFSHKXFQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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